sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16775394
InChI: InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C10H11N5NaO6P
Molecular Weight: 351.19 g/mol

sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

CAS No.:

Cat. No.: VC16775394

Molecular Formula: C10H11N5NaO6P

Molecular Weight: 351.19 g/mol

* For research use only. Not for human or veterinary use.

sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol -

Specification

Molecular Formula C10H11N5NaO6P
Molecular Weight 351.19 g/mol
IUPAC Name sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Standard InChI InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1
Standard InChI Key BXJBFCKTIWRKMQ-UHFFFAOYSA-M
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a fused bicyclic system comprising a furo[3,2-d] dioxaphosphinin ring conjugated to a 6-aminopurine base. The sodium counterion stabilizes the phosphate-oxygen moiety, enhancing solubility in polar solvents. Key structural elements include:

  • Purine moiety: The 6-aminopurine group provides hydrogen-bonding capabilities analogous to adenosine, facilitating potential interactions with nucleic acid-processing enzymes .

  • Phosphinine-oxido system: The dioxaphosphinin ring introduces torsional constraints and redox-active phosphorus centers, which may influence conformational stability and catalytic activity .

Physicochemical Parameters

While experimental data for the sodium salt are scarce, computational models of related compounds predict the following properties :

PropertyValue
Molecular formulaC₁₀H₁₁N₅NaO₆P
Molecular weight351.19 g/mol
Topological polar SA~162 Ų
logP (octanol-water)-3.2
H-bond donors/acceptors3 / 11

The high topological polar surface area and negative logP value indicate strong hydrophilicity, consistent with nucleotide-like solubility profiles .

Synthetic Pathways and Chemical Reactivity

Synthesis Strategies

The compound’s synthesis likely involves multi-step phosphorylation and purine conjugation reactions. A hypothetical route could proceed as follows:

  • Phosphinine ring formation: Cyclocondensation of dihydroxyfuran derivatives with phosphorus oxychloride under anhydrous conditions.

  • Purine coupling: Mitsunobu or nucleophilic substitution reactions to attach 6-aminopurine to the phosphinine scaffold.

  • Sodium salt formation: Ion exchange chromatography or treatment with sodium hydroxide to isolate the sodium counterion form.

Critical challenges include maintaining stereochemical integrity at the phosphorus center and preventing purine decomposition under acidic/basic conditions .

Stability and Degradation

The compound’s stability profile is influenced by:

  • pH sensitivity: The phosphate ester linkage is prone to hydrolysis at extremes of pH, requiring buffered storage conditions.

  • Oxidative susceptibility: The phosphinine ring’s redox-active nature necessitates inert atmosphere handling to prevent radical-mediated degradation .

ParameterPredictionProbability
Intestinal absorptionModerate80.5%
Blood-brain barrierLimited penetration65.0%
CYP3A4 inhibitionUnlikely93.2%
HepatotoxicityLow risk86.2%

These predictions highlight potential formulation challenges for systemic delivery but support localized therapeutic applications.

Challenges and Future Perspectives

Synthetic Optimization

Key priorities for process chemistry:

  • Developing asymmetric catalysis methods to control phosphorus stereochemistry.

  • Implementing continuous-flow systems to enhance reaction control and yield.

Biological Validation

Critical studies required:

  • In vitro kinase inhibition assays using purified enzyme panels.

  • Pharmacokinetic profiling in murine models to assess bioavailability and metabolite formation.

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